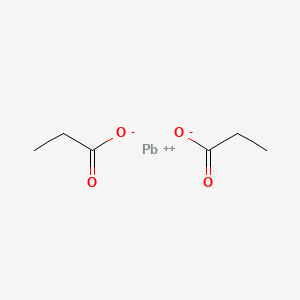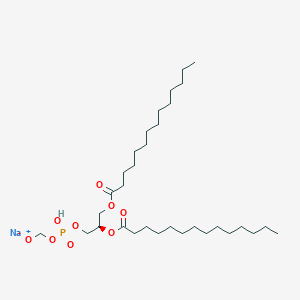![molecular formula C13H13BrFNO B13794854 [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with two methyl groups on the pyrrole ring. The methanol group is attached to the pyrrole ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. The methyl groups are added via alkylation reactions.
Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the bromine and fluorine atoms to hydrogen atoms, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the fully reduced compound with hydrogen atoms replacing the halogens.
Substitution: The major products are the substituted derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanol
- [1-(4-chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(4-bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
-
Uniqueness
- The presence of both bromine and fluorine atoms provides unique reactivity and properties.
- The methanol group offers versatility in chemical modifications and applications.
Properties
Molecular Formula |
C13H13BrFNO |
|---|---|
Molecular Weight |
298.15 g/mol |
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C13H13BrFNO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-6,17H,7H2,1-2H3 |
InChI Key |
WRUHQKZIWFTBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Br)F)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


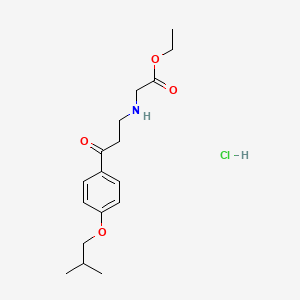
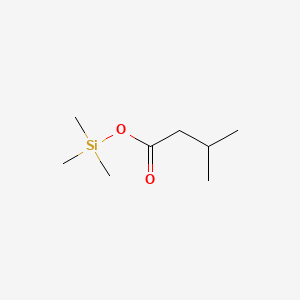
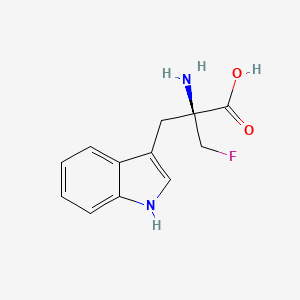
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
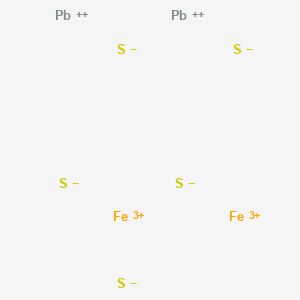
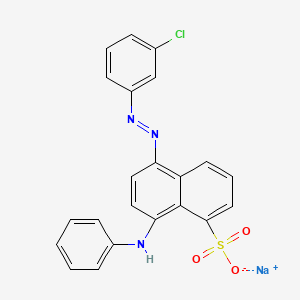
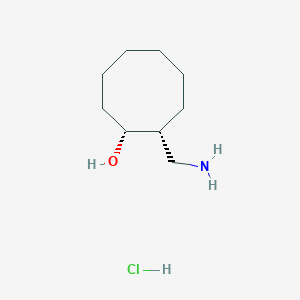
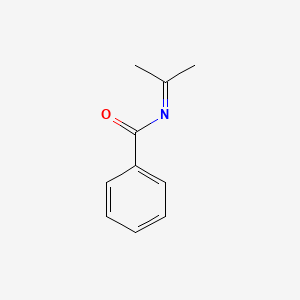
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
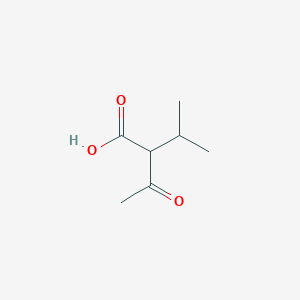
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
